

Acetophenone-13C6: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Acetophenone-13C6

Cat. No.: B3333693

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For researchers, scientists, and drug development professionals, this in-depth guide provides core technical information on **Acetophenone-13C6**, a stable isotope-labeled compound crucial for a range of scientific applications. This document outlines its chemical and physical properties, details experimental applications, and presents key metabolic pathways.

Core Compound Data

Acetophenone-13C6 is a form of acetophenone where the six carbon atoms of the benzene ring are replaced with the carbon-13 isotope. This isotopic labeling makes it an invaluable tool in metabolic research, environmental fate studies, and as an internal standard for quantitative analysis.

Physicochemical Properties

The key physicochemical properties of Acetophenone-(ring-13C6) and a related isotopologue, Acetophenone (methyl-13C), are summarized below. The primary CAS Number for Acetophenone-(ring-13C6) is 125770-94-7.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Acetophenone- (ring- ¹³ C ₆)	Acetophenone (methyl- ¹³ C)	Unlabeled Acetophenone
CAS Number	125770-94-7[1][2][3]	71777-36-1[4][5]	98-86-2[1][4]
Molecular Formula	¹³ C ₆ H ₅ COCH ₃ [2][3]	C ₆ H ₅ CO ¹³ CH ₃ [5]	C ₈ H ₈ O
Molecular Weight	126.10 g/mol [2][3]	121.14 g/mol [4][5]	120.15 g/mol
Melting Point	19-20 °C[2][6]	19-20 °C[5]	19-20 °C
Boiling Point	202 °C[2][6]	202 °C[5]	202 °C
Density	1.081 g/mL at 25 °C[2]	1.038 g/mL at 25 °C[5]	1.03 g/mL at 20 °C
Isotopic Purity	99 atom % ¹³ C[2]	99 atom % ¹³ C[5]	Not Applicable
Appearance	Colorless to light yellow liquid or plates	Not specified	Colorless to light yellow liquid or plates

Experimental Protocols and Applications

The unique properties of **Acetophenone-¹³C₆** make it suitable for a variety of experimental applications, from chemical synthesis to advanced analytical techniques.

Synthesis of Acetophenone-¹³C₆

The synthesis of **Acetophenone-¹³C₆** typically follows established methods for preparing unlabeled acetophenone, with the key difference being the use of ¹³C-labeled starting materials. One of the most common and versatile methods is the Friedel-Crafts acylation.

Protocol: Friedel-Crafts Acylation for Acetophenone-(ring-¹³C₆)

This protocol is a general representation and may require optimization based on specific laboratory conditions and available labeled precursors.

- Reactants and Reagents:
 - Benzene-¹³C₆
 - Acetyl chloride or Acetic anhydride

- Anhydrous aluminum chloride (AlCl_3) as a Lewis acid catalyst
- Anhydrous thiophene-free benzene as a solvent
- Concentrated hydrochloric acid
- 5% Sodium hydroxide solution
- Anhydrous magnesium sulfate
- Crushed ice
- Procedure:
 - In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add anhydrous thiophene-free benzene and anhydrous aluminum chloride.
 - Slowly add acetyl chloride (or acetic anhydride) to the cooled and stirred mixture.
 - After the initial reaction subsides, introduce Benzene- $^{13}\text{C}_6$ dropwise from the dropping funnel.
 - Once the addition is complete, heat the reaction mixture under reflux until the evolution of hydrogen chloride gas ceases (approximately 30 minutes).
 - Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with constant stirring.
 - Separate the organic layer using a separatory funnel. Extract the aqueous layer with benzene.
 - Combine the organic layers and wash them sequentially with a 5% sodium hydroxide solution and then with water.
 - Dry the organic layer over anhydrous magnesium sulfate.

- Filter the solution and remove the solvent by distillation.
- Purify the resulting Acetophenone-(ring-13C6) by vacuum distillation, collecting the fraction at the appropriate boiling point.

Use as an Internal Standard in LC-MS/MS Analysis

Stable isotope-labeled compounds like **Acetophenone-13C6** are ideal internal standards for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^[7]^[8] They exhibit nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they co-elute during chromatography and experience similar ionization and matrix effects.^[7]

Protocol: Quantitative Analysis using **Acetophenone-13C6** as an Internal Standard

- Preparation of Standards and Samples:
 - Prepare a stock solution of **Acetophenone-13C6** at a known concentration.
 - Prepare calibration standards by spiking known concentrations of unlabeled acetophenone into the matrix of interest (e.g., plasma, urine, environmental water sample).
 - Add a fixed amount of the **Acetophenone-13C6** internal standard stock solution to all calibration standards, quality control samples, and unknown samples.
- Sample Extraction:
 - Perform a suitable extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.
- LC-MS/MS Analysis:
 - Inject the extracted samples onto an appropriate LC column for chromatographic separation.
 - Perform mass spectrometric detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

- Monitor a specific precursor-to-product ion transition for both the unlabeled acetophenone and the **Acetophenone-13C6** internal standard.
- Data Analysis:
 - Calculate the peak area ratio of the analyte to the internal standard for each sample and standard.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of acetophenone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Environmental Fate Studies

Isotopically labeled compounds are crucial for tracing the environmental fate and degradation of organic pollutants.^{[9][10]} Acetophenone is known to be readily biodegradable.^{[11][12]}

General Protocol for Aerobic Soil Metabolism Study (adapted from OECD 307)

- Test System:
 - Use well-characterized, viable aerobic soil.
 - Apply **Acetophenone-13C6** to the soil samples at a concentration relevant to potential environmental exposure.
- Incubation:
 - Incubate the treated soil samples in the dark under controlled aerobic conditions (temperature and moisture).
 - Include sterile control samples to differentiate between biotic and abiotic degradation.
- Sampling and Analysis:
 - At specified time intervals, extract soil samples using an appropriate solvent.

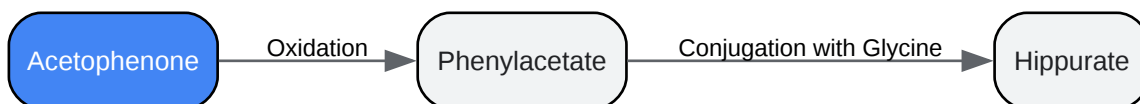
- Analyze the extracts using LC-MS or GC-MS to quantify the remaining **Acetophenone-13C6** and identify and quantify any major transformation products.
- Data Evaluation:
 - Determine the rate of degradation of **Acetophenone-13C6** and calculate its half-life in the soil.
 - Elucidate the degradation pathway by identifying the major metabolites.

Signaling and Metabolic Pathways

Acetophenone undergoes metabolic transformation in various organisms. Understanding these pathways is crucial for toxicology and drug metabolism studies.

Mammalian Metabolism of Acetophenone

In mammals, acetophenone is primarily metabolized in the liver. The main pathway involves oxidation of the acetyl group followed by conjugation.

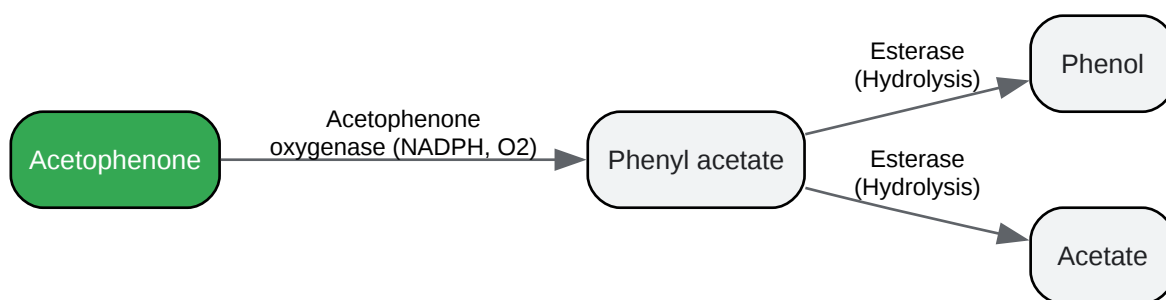


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Caption: Mammalian metabolic pathway of acetophenone.

Microbial Metabolism of Acetophenone

Certain microorganisms, such as *Arthrobacter* species, can utilize acetophenone as a carbon and energy source.[2] The metabolic pathway involves an initial oxygen-insertion reaction.

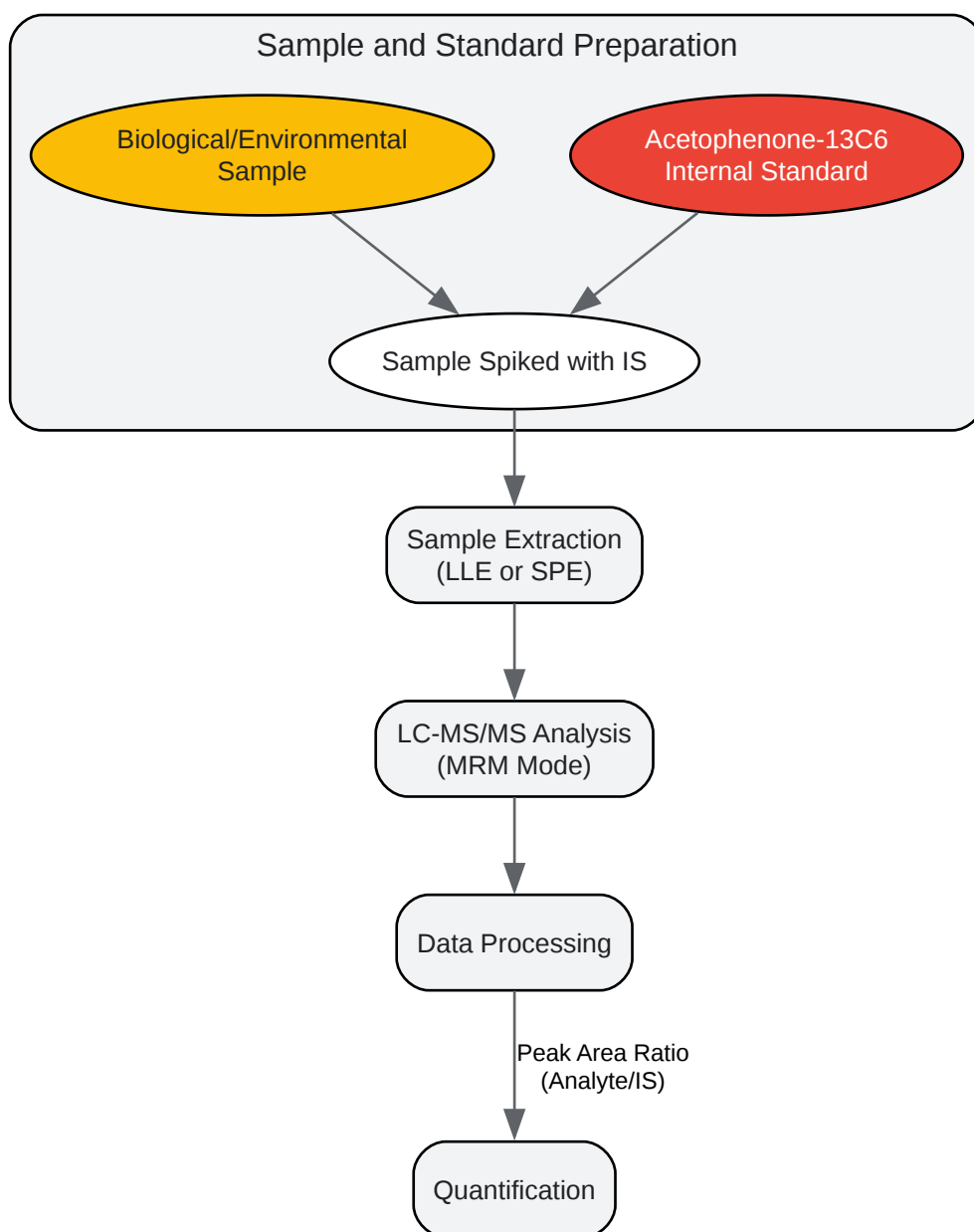


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Caption: Microbial degradation pathway of acetophenone.

Experimental Workflow Visualization

The use of **Acetophenone-13C6** as an internal standard is a common workflow in analytical laboratories.



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Caption: Workflow for quantitative analysis using an internal standard.

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